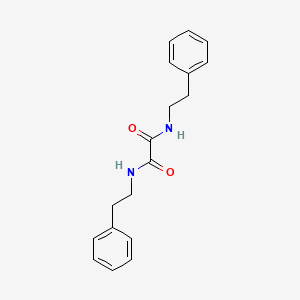
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a thiazole ring and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, where a methylthiol reacts with a halogenated thiazole derivative.
Coupling with the Urea Moiety: The final step involves the coupling of the thiazole derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(4-methylthiazol-2-yl)urea: Lacks the methylthio group.
1-(3,4-Dimethylphenyl)-3-(4-ethylthiazol-2-yl)urea: Contains an ethyl group instead of a methylthio group.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9-4-5-11(6-10(9)2)15-13(18)17-14-16-12(7-19-3)8-20-14/h4-6,8H,7H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOSXFIQRHGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)


![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)

![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

![N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2708621.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2708625.png)


